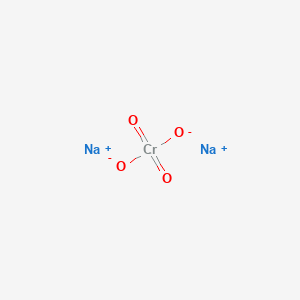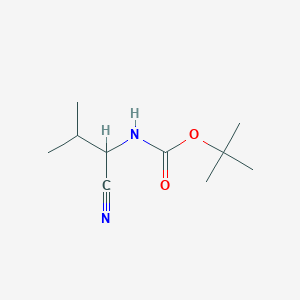
tert-butyl N-(1-cyano-2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves the protection of amine groups and the formation of carbamate esters. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, N-tert-butanesulfinyl imines are synthesized by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . These methods highlight the versatility of tert-butyl carbamates in asymmetric synthesis and their activation for nucleophilic addition reactions.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates typically includes a tert-butyl group attached to a carbamate moiety, which can be further functionalized. The papers describe various functionalized carbamates, such as those containing phenylsulfonyl , benzyl , and pyridinyl groups . These modifications can significantly affect the reactivity and stereochemistry of the compounds, which is crucial for their application in asymmetric synthesis and the creation of biologically active molecules.
Chemical Reactions Analysis
Tert-butyl carbamates undergo a range of chemical reactions, including C-N bond formations , nucleophilic substitutions , and cyclopropanation . These reactions are often used to further elaborate the carbamate structure, leading to the synthesis of complex molecules with potential pharmacological activity. For example, tert-butyl nitrite is used as an oxidant and a N1 synthon in a multicomponent reaction to form fused quinolines and isoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. These properties are essential for the purification and characterization of the compounds. For instance, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate involves an asymmetric Mannich reaction, and the paper discusses aspects such as purification and waste disposal . The solubility, stability, and reactivity of these compounds are critical for their use in chemical synthesis and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- tert-Butyl N-(1-cyano-2-methylpropyl)carbamate derivatives have been synthesized and evaluated for their potential in medical applications. For instance, certain derivatives exhibit significant hypotensive and antiarrhythmic properties, comparable to established drugs like Propranolol (Chalina, Chakarova, & Staneva, 1998).
Structural and Chemical Analysis
- This compound is a crucial intermediate in the synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. Its structure has been determined through crystallographic studies, aiding in the development of nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).
Chemical Reactions and Derivatives
- The compound and its derivatives are involved in various chemical reactions. For example, the reaction of tert-butyl carbamate derivatives with lithium powder and electrophiles leads to functionalized carbamates, which are key intermediates in organic synthesis (Ortiz, Guijarro, & Yus, 1999).
Applications in Organic Synthesis
- It has been used in the synthesis of oxazolidinones, compounds with various applications in synthetic chemistry (Brenner, Vecchia, Leutert, & Seebach, 2003).
- Also, it is utilized in asymmetric Mannich reactions, contributing to the development of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Molecular Interactions and Crystallography
- Studies of carbamate derivatives, including tert-butyl N-(1-cyano-2-methylpropyl)carbamate, focus on their molecular interactions and crystal structures. These insights are valuable in understanding molecular assemblies and designing new compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Safety And Hazards
The safety information for “tert-butyl N-(1-cyano-2-methylpropyl)carbamate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
tert-butyl N-(1-cyano-2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVCNHAYAEVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyano-2-methylpropyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



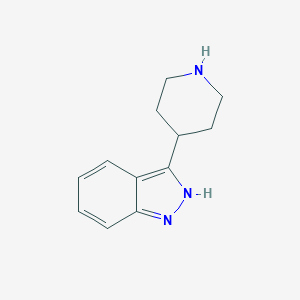
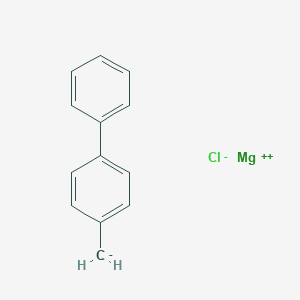


![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
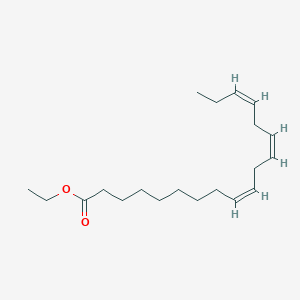
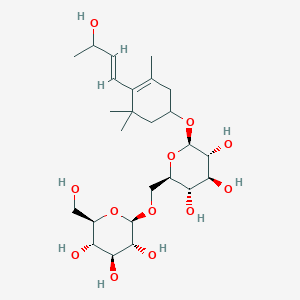
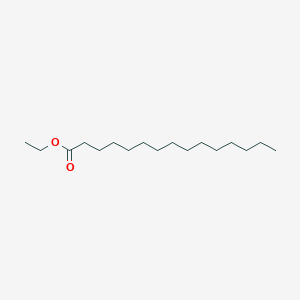
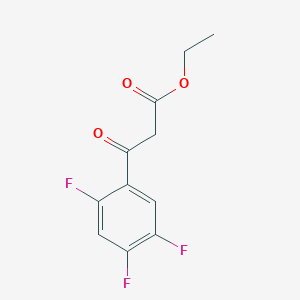
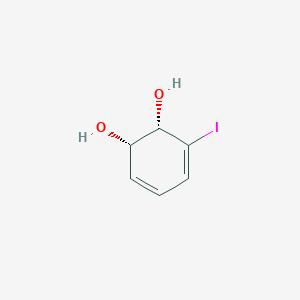
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
